molecular formula C20H16Cl2N2O3 B2613834 N-(5-chloro-2-methoxyphenyl)-1-[(4-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 941930-62-7

N-(5-chloro-2-methoxyphenyl)-1-[(4-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No.: B2613834
CAS No.: 941930-62-7
M. Wt: 403.26
InChI Key: LABGMYLRDXMLMD-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-1-[(4-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide is a small molecule compound featuring a 1,6-dihydropyridin-6-one core scaffold. This scaffold is of significant interest in medicinal chemistry and chemical biology for the construction of diverse molecular libraries and the exploration of novel biological activities . While specific research data for this exact compound is limited in the public domain, a closely related structural analog, where the benzyl group is a 2-chlorophenyl instead of a 4-chlorophenyl, has been documented in scientific literature and is available from chemical suppliers for research purposes . This suggests that compounds within this class are valuable chemical tools. The 1,6-dihydropyridin-6-one structure is a versatile pharmacophore. Related compounds based on the 6-oxo-1,6-dihydropyridine structure have been synthesized and studied for their solid-state properties, such as crystal packing driven by N-H···O hydrogen bonds, which is relevant for materials science research . Furthermore, molecules incorporating a chloro-substituted phenyl ring and a methoxyphenyl carboxamide group have been investigated as potent and selective mechanism-based inhibitors for enzymes like myeloperoxidase (MPO), which is a target in cardiovascular disease research . This product is intended for research applications only, providing chemists and biologists with a high-quality building block for hit identification, lead optimization, and probing biological pathways. Researchers can utilize this compound to develop novel probes and explore structure-activity relationships (SAR) within this chemical class.

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-1-[(4-chlorophenyl)methyl]-6-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16Cl2N2O3/c1-27-18-8-7-16(22)10-17(18)23-20(26)14-4-9-19(25)24(12-14)11-13-2-5-15(21)6-3-13/h2-10,12H,11H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LABGMYLRDXMLMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)C2=CN(C(=O)C=C2)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(5-chloro-2-methoxyphenyl)-1-[(4-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 5-chloro-2-methoxybenzaldehyde with 4-chlorobenzylamine under specific conditions to form the intermediate. This intermediate is then subjected to cyclization and subsequent reactions to yield the final product. Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity.

Chemical Reactions Analysis

Typical Chemical Reactions

The compound participates in reactions characteristic of its functional groups:

Amide Hydrolysis

The carboxamide group undergoes hydrolysis under acidic or basic conditions to form carboxylic acids:
AmideH+/OHCarboxylic Acid\text{Amide} \xrightarrow[\text{H}^+/ \text{OH}^-]{} \text{Carboxylic Acid}
This reaction is influenced by the electron-withdrawing chlorine substituents, which stabilize the transition state.

Nucleophilic Substitution

The aromatic chlorine atoms (on both phenyl rings) may undergo substitution with nucleophiles (e.g., amines, alcohols) under catalytic conditions (e.g., CuI, Pd catalysts):
Ar-ClNucleophileCatalystAr-Nu\text{Ar-Cl} \xrightarrow[\text{Nucleophile}]{\text{Catalyst}} \text{Ar-Nu}

Dihydropyridine Ring Reactivity

The partially saturated pyridine ring can undergo:

  • Oxidation : Conversion to the fully aromatic pyridine form under oxidizing agents (e.g., TIB-O-OAc) .

  • Reduction : Further reduction of the ring, though less common due to stabilization by electron-withdrawing substituents.

Monitoring and Characterization

Reaction progress and product purity are typically assessed using:

  • Spectroscopic Methods :

    • NMR : To confirm the integrity of the dihydropyridine core and aromatic substituents.

    • Mass Spectrometry (MS) : For molecular weight confirmation.

  • Chromatographic Methods :

    • TLC : For tracking reaction completion.

    • HPLC : For high-resolution purity analysis.

Reactivity Determinants

The compound’s reactivity is modulated by:

  • Electron-Withdrawing Groups (Cl) : Increase the electrophilicity of the dihydropyridine ring and amide carbonyl.

  • Electron-Donating Groups (OCH₃) : Stabilize adjacent substituents and influence regioselectivity.

  • Steric Effects : Bulky substituents (e.g., (4-chlorophenyl)methyl group) may hinder nucleophilic attack.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities, which are summarized in the table below:

Activity Type Description Reference
AnticancerDemonstrated cytotoxic effects against various cancer cell lines. Mechanisms include apoptosis induction and inhibition of proliferation pathways.
AntimicrobialExhibits significant antimicrobial properties against pathogens such as Staphylococcus aureus and Bacillus subtilis.
Anti-inflammatoryPotential as a 5-lipoxygenase inhibitor, indicating anti-inflammatory properties.
AntiviralStructural similarities to known antiviral compounds suggest potential efficacy against viral infections.

Anticancer Research

A study evaluated dihydropyridine derivatives, including the target compound, for their anticancer properties. Results indicated that specific derivatives induced apoptosis in cancer cells via mitochondrial pathways and significantly reduced tumor growth in vivo models.

Antimicrobial Evaluation

A comparative analysis of dihydropyridine derivatives revealed some with minimum inhibitory concentration (MIC) values as low as 0.22 μg/mL against Staphylococcus aureus. This suggests that the compound may possess similar antimicrobial efficacy.

Enzyme Inhibition Studies

Research into enzyme inhibitors demonstrated that dihydropyridines can effectively inhibit acetylcholinesterase (AChE) and urease, which are crucial for developing therapeutic agents for conditions such as Alzheimer's disease and urinary tract infections.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-1-[(4-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets, such as calcium channels. The compound binds to these channels, modulating their activity and affecting cellular processes. This interaction can lead to various physiological effects, making it a valuable compound in pharmacological research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural similarities with other dihydropyridine carboxamide derivatives, differing primarily in substituent patterns. Below is a detailed comparison:

5-Chloro-1-(3-chlorobenzyl)-N-(4-chlorophenyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide (CAS 339024-51-0)

  • Molecular Formula : C₁₉H₁₃Cl₃N₂O₂
  • Molar Mass : 403.68 g/mol
  • Key Substituents :
    • Amide nitrogen: 4-chlorophenyl
    • Pyridine C1: 3-chlorobenzyl
  • Higher chlorine content (three Cl atoms vs.

5-Chloro-1-[(3-chlorophenyl)methyl]-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide (CAS 338977-35-8)

  • Molecular Formula : C₂₀H₁₆Cl₂N₂O₃
  • Molar Mass : 403.26 g/mol
  • Key Substituents :
    • Amide nitrogen: 4-methoxyphenyl
    • Pyridine C1: 3-chlorobenzyl
  • Comparison :
    • The 4-methoxyphenyl group introduces steric and electronic differences compared to the target compound’s 5-chloro-2-methoxyphenyl group. The para-methoxy substituent may enhance solubility due to its polar nature.
    • Reduced chlorine count (two Cl atoms) and a larger molar mass (due to the methoxy group) could influence pharmacokinetic properties, such as absorption and distribution .

Structural and Functional Implications

Table 1: Comparative Analysis of Key Features

Feature Target Compound CAS 339024-51-0 CAS 338977-35-8
Amide Substituent 5-Chloro-2-methoxyphenyl 4-Chlorophenyl 4-Methoxyphenyl
Benzyl Substituent 4-Chlorophenylmethyl 3-Chlorobenzyl 3-Chlorobenzyl
Chlorine Atoms 2 3 2
Molar Mass (g/mol) ~403 (estimated)* 403.68 403.26
Potential Solubility Moderate (Cl and OCH₃ balance) Low (high Cl content) High (OCH₃ group)

*Estimated based on structural analogy due to lack of explicit data for the target compound.

Research and Application Notes

  • Synthetic Accessibility : All three compounds likely require multi-step synthesis, with halogenation and amidation as critical steps. The positioning of substituents (e.g., ortho vs. para) may affect reaction yields or purification difficulty.
  • Biological Relevance : Methoxy and chloro groups are common in drug design; their interplay in these compounds could modulate target binding (e.g., kinase active sites) or metabolic pathways.
  • Data Limitations : Detailed experimental data (e.g., IC₅₀, logP, or crystallographic structures) are absent in the provided evidence, highlighting a need for further characterization.

Biological Activity

N-(5-chloro-2-methoxyphenyl)-1-[(4-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide, a compound belonging to the dihydropyridine class, has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial properties, enzyme inhibition, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C20H16Cl2N2O3
  • Molecular Weight : 401.25 g/mol

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various pathogens. The following table summarizes the Minimum Inhibitory Concentration (MIC) values against selected bacterial strains:

Pathogen MIC (µg/mL) Activity
Staphylococcus aureus15.625 - 62.5Bactericidal
Escherichia coli31.25 - 125Moderate activity
Pseudomonas aeruginosa62.5 - 250Weak activity

The compound exhibited significant bactericidal effects against Gram-positive bacteria, particularly Staphylococcus aureus, with a clear inhibition of biofilm formation observed at sub-MIC concentrations .

Enzyme Inhibition

In addition to its antimicrobial properties, this compound has been evaluated for its enzyme inhibitory activities. Notably, it has shown:

  • Acetylcholinesterase Inhibition : The compound demonstrated moderate inhibition of acetylcholinesterase, which is crucial for neurotransmission.
  • Urease Inhibition : Strong inhibitory effects were recorded against urease, suggesting potential applications in treating urease-related infections .

Case Studies and Research Findings

  • Study on Antibacterial Activity :
    A study evaluated the antibacterial efficacy of various derivatives of dihydropyridine compounds, including our target compound. The results indicated that the compound exhibited strong activity against both planktonic and biofilm forms of Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the disruption of protein synthesis and cell wall integrity .
  • Antifungal Potential :
    Preliminary investigations into antifungal activity revealed that while the compound showed some effectiveness against Candida albicans, its potency was lower compared to established antifungal agents like fluconazole .
  • Quorum Sensing Inhibition :
    The compound was also assessed for its ability to inhibit quorum sensing in Pseudomonas aeruginosa, significantly reducing biofilm formation and swarming motility at lower concentrations .

Q & A

Basic: What are the common synthetic routes for this compound, and which reaction conditions are critical for optimizing yield?

Methodological Answer:
Synthesis typically involves multi-step organic reactions, leveraging functional group transformations. Key steps include:

  • Acetylation/Formylation: Similar pyridine derivatives are synthesized using acetic anhydride for acetylation and Vilsmeier-Haack reagent (POCl₃/DMF) for formylation to introduce β-chloroenaldehyde moieties .
  • Nucleophilic Substitution: Reacting intermediates with primary amines or heterocyclic amines (e.g., hydrazines, guanidines) to form Schiff bases or fused heterocycles .
  • Purification: Column chromatography or recrystallization to isolate the target compound.

Critical Parameters:

  • Temperature Control: Exothermic reactions (e.g., acetylation) require slow reagent addition at 0–5°C to avoid side products.
  • Catalyst Selection: Lewis acids like ZnCl₂ may enhance reaction efficiency in cyclization steps.
  • Solvent Choice: Polar aprotic solvents (e.g., DMF, DMSO) improve solubility during formylation .

Basic: Which spectroscopic and crystallographic methods are most effective for confirming the structure of this compound?

Methodological Answer:

  • Spectroscopy:
    • NMR: ¹H/¹³C NMR identifies substituent patterns (e.g., chlorophenyl protons at δ 7.2–7.8 ppm, methoxy groups at δ 3.8–4.0 ppm) .
    • HRMS: Validates molecular weight and fragmentation patterns (e.g., [M+H]⁺ peaks with <2 ppm error) .
  • Crystallography:
    • Single-Crystal X-ray Diffraction (SCXRD): Resolves 3D structure using SHELX software for data refinement. SHELXL refines bond lengths/angles, while ORTEP-3 generates thermal ellipsoid plots .
    • Twinned Data Handling: SHELXL’s twin refinement tools address crystal twinning, common in chlorinated aromatics .

Advanced: How can researchers resolve contradictions in reported biological activities across different studies?

Methodological Answer:
Contradictions often arise from assay variability or compound stability issues. Strategies include:

  • Standardized Assays: Replicate studies using consistent cell lines (e.g., HEK293 for kinase inhibition) and controls .
  • Dose-Response Curves: Establish EC₅₀/IC₅₀ values across ≥10 concentrations to confirm potency thresholds.
  • Metabolic Stability Tests: Incubate the compound with liver microsomes to assess degradation kinetics, which may explain activity loss in vivo .
  • Structural Confirmation: Re-analyze bioactive samples via LC-MS to rule out decomposition .

Example Data Comparison Table (Hypothetical):

StudyAssay TypeIC₅₀ (µM)Cell LineNotes
AKinase0.5HEK293Fresh stock
BKinase5.2HeLaDegraded stock

Advanced: What strategies are recommended for improving aqueous solubility without compromising bioactivity?

Methodological Answer:

  • Prodrug Design: Introduce phosphate or PEG-ylated groups at the carboxamide moiety, which hydrolyze in vivo to release the active compound .
  • Co-Crystallization: Use co-formers like succinic acid to enhance solubility via hydrogen bonding, as seen in chlorophenyl-pyridine hybrids .
  • Nanoformulation: Encapsulate the compound in liposomes (e.g., DOPC/DOPE) to improve dispersion; particle size <200 nm ensures cellular uptake .

Key Trade-offs:

  • Bioactivity Loss: Modifications at the dihydropyridine core (e.g., adding polar groups) may reduce target binding. Prioritize non-core regions (e.g., methoxy substituents) for derivatization .

Advanced: How can computational modeling guide the optimization of this compound’s selectivity for a target enzyme?

Methodological Answer:

  • Docking Studies: Use AutoDock Vina to model interactions between the compound and enzyme active sites (e.g., kinase ATP-binding pockets). Focus on chlorophenyl and dihydropyridine moieties as key pharmacophores .
  • MD Simulations: Run 100 ns simulations in GROMACS to assess binding stability; RMSD <2 Å indicates stable ligand-receptor complexes .
  • QSAR Models: Train models on datasets of IC₅₀ values to predict substituent effects on selectivity (e.g., electron-withdrawing groups enhance kinase inhibition) .

Basic: What are the recommended protocols for assessing in vitro metabolic stability?

Methodological Answer:

  • Microsomal Incubation: Incubate 1 µM compound with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) at 37°C. Sample at 0, 15, 30, and 60 min .
  • LC-MS Quantification: Use a C18 column (2.1 × 50 mm, 1.7 µm) with gradient elution (MeCN/H₂O + 0.1% formic acid). Monitor [M+H]⁺ transitions .
  • Data Analysis: Calculate half-life (t₁/₂) via first-order kinetics. t₁/₂ >60 min suggests favorable metabolic stability .

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